(R)-3-Acetyl-4-benzyloxazolidin-2-one

Catalog No.
S1500627
CAS No.
184363-65-3
M.F
C12H13NO3
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Acetyl-4-benzyloxazolidin-2-one

CAS Number

184363-65-3

Product Name

(R)-3-Acetyl-4-benzyloxazolidin-2-one

IUPAC Name

(4R)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1

InChI Key

YMVGXIZVSPMNPD-LLVKDONJSA-N

SMILES

CC(=O)N1C(COC1=O)CC2=CC=CC=C2

Canonical SMILES

CC(=O)N1C(COC1=O)CC2=CC=CC=C2

Isomeric SMILES

CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2

The exact mass of the compound (R)-3-Acetyl-4-benzyloxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-3-Acetyl-4-benzyloxazolidin-2-one (CAS 184363-65-3) is a pre-acetylated Evans chiral auxiliary widely procured for highly stereoselective C-C bond-forming reactions, including aldol additions, alkylations, and Michael reactions[1]. By featuring a sterically demanding benzyl group adjacent to the reactive N-acyl center, this auxiliary effectively shields one face of the enolate intermediate, dictating predictable stereochemical outcomes via well-established Zimmerman-Traxler transition states [2]. For industrial and advanced laboratory procurement, sourcing the pre-acetylated form directly eliminates the need for in-house acylation of the parent oxazolidinone, streamlining precursor workflows and ensuring high-purity starting materials for sensitive titanium- or boron-mediated enolizations [1].

Generic substitution of (R)-3-Acetyl-4-benzyloxazolidin-2-one with its unacetylated precursor, (R)-4-benzyl-2-oxazolidinone, introduces a mandatory and often inefficient acylation step requiring strong bases (e.g., n-BuLi) or nucleophilic catalysts (e.g., DMAP) alongside acetic anhydride[1]. This additional step typically incurs a 15–27% yield penalty and introduces trace impurities that can interfere with subsequent enolate formation. Furthermore, substitution with the (S)-enantiomer (CAS 132836-66-9) is strictly non-viable as it will induce the exact opposite stereochemistry in the product, completely compromising the target molecule's three-dimensional architecture [2]. Finally, substituting with generic chiral acetates fails to provide the rigid, bidentate chelation control inherent to the oxazolidinone ring, resulting in a drastic reduction in diastereomeric ratios during critical aldol additions [2].

Elimination of Acylation Step and Yield Loss

Procuring the pre-acetylated (R)-3-Acetyl-4-benzyloxazolidin-2-one eliminates the need for in-situ acylation of the parent oxazolidinone. Standard acylation procedures using DMAP/Et3N and acetic anhydride typically cap at 73–85% isolated yield due to incomplete conversion and purification losses [1]. Using the pre-acetylated compound bypasses this 15–27% material loss and removes trace basic impurities prior to sensitive enolization steps.

Evidence DimensionSynthetic steps and precursor yield
Target Compound DataPre-acetylated form: 0 additional steps, 100% available for enolization
Comparator Or BaselineUnacetylated (R)-4-benzyl-2-oxazolidinone: 1 additional step, ~73-85% yield
Quantified DifferenceSaves 1 synthetic step and prevents 15-27% precursor yield loss
ConditionsStandard laboratory acylation (DMAP/Et3N/Ac2O in THF)

Bypassing the acylation step directly accelerates synthetic workflows and improves overall mass recovery in multi-step campaigns.

High Diastereoselectivity in Aldol Additions

The steric bulk of the benzyl group in (R)-3-Acetyl-4-benzyloxazolidin-2-one provides exceptional facial selectivity during enolate additions. When utilizing titanium (TiCl4/i-Pr2NEt) or boron enolates, this auxiliary routinely achieves diastereomeric ratios (dr) exceeding 95:5 (>90% de)[1]. In contrast, generic chiral acetates lacking the rigid oxazolidinone framework often yield near 1:1 mixtures of diastereomers under identical conditions.

Evidence DimensionDiastereomeric ratio (dr)
Target Compound Data(R)-3-Acetyl-4-benzyloxazolidin-2-one: dr >95:5
Comparator Or BaselineGeneric chiral acetates: dr ~1:1
Quantified Difference>90% diastereomeric excess improvement
ConditionsTitanium- or Boron-mediated aldol addition to aldehydes/ketones

High initial diastereoselectivity minimizes the need for complex, yield-reducing chromatographic separations of stereoisomers.

Crystallinity-Driven Purification and dr Enrichment

The benzyl moiety not only directs stereochemistry but also imparts high crystallinity to the resulting aldol and alkylation adducts. Crude reaction mixtures with an initial dr of ~20:1 can be enriched to >30:1 dr simply via recrystallization (e.g., from ethyl acetate/hexanes)[1]. This physical property provides a significant handling advantage over aliphatic auxiliaries (like the isopropyl derivative), which often yield oils requiring column chromatography.

Evidence DimensionPost-reaction diastereomeric enrichment
Target Compound DataBenzyl auxiliary adducts: dr enriched from 20:1 to >30:1 via crystallization
Comparator Or BaselineAliphatic (isopropyl) auxiliary adducts: Often require chromatography
Quantified DifferenceEnables >30:1 dr without chromatographic purification
ConditionsRecrystallization of crude aldol adducts from EtOAc/hexanes

Crystallization-based purification is highly scalable and significantly lowers solvent and labor costs compared to column chromatography.

High-Yield Auxiliary Recovery

Following the desired stereoselective transformation, the chiral auxiliary must be cleaved to release the product. (R)-3-Acetyl-4-benzyloxazolidin-2-one allows for non-destructive cleavage (e.g., using LiOH/H2O2 or reductive conditions) with auxiliary recovery yields routinely reaching 98% [1]. This contrasts sharply with destructive chiral auxiliaries or generic chiral pool reagents that are consumed during the reaction sequence.

Evidence DimensionAuxiliary recovery yield
Target Compound Data(R)-3-Acetyl-4-benzyloxazolidin-2-one: ~98% recovery
Comparator Or BaselineDestructive chiral auxiliaries: 0% recovery
Quantified Difference98% absolute increase in recoverable chiral material
ConditionsHydrolytic cleavage (LiOH/H2O2) or reductive cleavage

The ability to quantitatively recover and recycle the chiral auxiliary drastically reduces the cost of goods in large-scale asymmetric syntheses.

Asymmetric Aldol Additions in API Synthesis

The pre-acetylated auxiliary is highly recommended for establishing critical stereocenters in active pharmaceutical ingredients (APIs) and complex macrolides. By utilizing titanium or boron enolates, it ensures >95:5 dr in the initial C-C bond formation, while the crystallinity of the benzyl adducts allows for further enrichment to >30:1 dr via scalable recrystallization [1].

Stereoselective Chain Extensions for Peptidomimetics

In the synthesis of functionalized dipeptide isosteres and unnatural amino acids, this compound serves as an ideal substrate for zinc carbenoid-mediated chain extensions. The predictable steric shielding of the benzyl group provides excellent diastereocontrol during tandem chain-extension-aldol reactions, streamlining the assembly of complex ketomethylene frameworks [2].

Scalable Production of Chiral Building Blocks

For contract manufacturing organizations (CMOs) producing chiral building blocks, sourcing the pre-acetylated (R)-3-Acetyl-4-benzyloxazolidin-2-one eliminates an inefficient acylation step. Combined with the ~98% recovery yield of the auxiliary post-cleavage, this material supports highly cost-effective, multi-kilogram campaigns where recycling and step-economy are paramount [1].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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